2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile
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Overview
Description
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring and substituted with methoxy groups and a sulfanyl methyl cyanide group.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with appropriate reagents.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the triazoloquinazoline intermediate.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfanylation and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazoloquinazoline core, resulting in the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Substituted phenyl derivatives, demethylated products
Scientific Research Applications
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of triazoloquinazoline derivatives in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit diverse biological activities, including anticancer and antifungal properties.
[1,2,4]Triazolo[3,4-a]isoquinolines: These derivatives are known for their anticancer activity and ability to induce oxidative stress and DNA damage.
Quinazoline Derivatives: Quinazoline compounds are widely studied for their anticancer, antibacterial, and enzyme inhibitory activities.
Uniqueness
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of methoxy groups and the sulfanyl methyl cyanide moiety contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-25-15-10-13-14(11-16(15)26-2)21-19(27-9-8-20)24-18(13)22-17(23-24)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDXLNJBJISIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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